[2-(3,4-diethoxyphenyl)ethyl](methyl)amine [2-(3,4-diethoxyphenyl)ethyl](methyl)amine
Brand Name: Vulcanchem
CAS No.: 21581-36-2
VCID: VC11996472
InChI: InChI=1S/C13H21NO2/c1-4-15-12-7-6-11(8-9-14-3)10-13(12)16-5-2/h6-7,10,14H,4-5,8-9H2,1-3H3
SMILES: CCOC1=C(C=C(C=C1)CCNC)OCC
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol

[2-(3,4-diethoxyphenyl)ethyl](methyl)amine

CAS No.: 21581-36-2

Cat. No.: VC11996472

Molecular Formula: C13H21NO2

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

[2-(3,4-diethoxyphenyl)ethyl](methyl)amine - 21581-36-2

Specification

CAS No. 21581-36-2
Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
IUPAC Name 2-(3,4-diethoxyphenyl)-N-methylethanamine
Standard InChI InChI=1S/C13H21NO2/c1-4-15-12-7-6-11(8-9-14-3)10-13(12)16-5-2/h6-7,10,14H,4-5,8-9H2,1-3H3
Standard InChI Key GIGVGCGULYWMRH-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)CCNC)OCC
Canonical SMILES CCOC1=C(C=C(C=C1)CCNC)OCC

Introduction

[Introduction to 2-(3,4-diethoxyphenyl)ethylamine](pplx://action/followup)

2-(3,4-diethoxyphenyl)ethylamine, also known as 2-(3,4-diethoxyphenyl)-N-methylethanamine, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound consists of a diethoxyphenyl group attached to an ethyl chain and a methyl amine moiety, which contributes to its lipophilicity and potential biological activity.

Synthesis Methods

The synthesis of 2-(3,4-diethoxyphenyl)ethylamine typically involves multi-step organic reactions. These methods require precise control of reaction conditions to ensure high yields and purity of the final product. The synthesis often starts with appropriate precursors, which undergo transformations to form the desired compound.

Biological Activity and Potential Applications

Compounds with similar structures to 2-(3,4-diethoxyphenyl)ethylamine have shown various pharmacological effects, suggesting potential therapeutic applications. The biological activity of this compound is influenced by its structural components, particularly the diethoxyphenyl group, which may interact with biological targets in unique ways.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3,4-DimethoxyphenethylamineContains methoxy groups but lacks diethoxy groupsSimpler structure; less lipophilic
2-(3,4-Dimethoxyphenyl)ethylamineSimilar phenyl group but no ethoxy substituentsLacks diethoxy substitution; different reactivity
[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amineContains chlorophenyl groupEnhanced lipophilicity; different biological activity

Chemical Reactivity and Interaction Studies

The chemical reactivity of 2-(3,4-diethoxyphenyl)ethylamine can be explored through various organic reactions, which are crucial for understanding its behavior in biological systems and how it can be modified for enhanced activity. Interaction studies with biological targets are essential for assessing the safety and efficacy of this compound before clinical application.

Predicted Collision Cross Section (CCS)

The predicted collision cross section (CCS) values for 2-(3,4-diethoxyphenyl)ethylamine provide insights into its physical properties and behavior in mass spectrometry. The CCS values are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+224.16451152.2
[M+Na]+246.14645163.9
[M+NH4]+241.19105160.1
[M+K]+262.12039156.7
[M-H]-222.14995154.8
[M+Na-2H]-244.13190158.3
[M]+223.15668154.5
[M]-223.15778154.5

These values are useful for identifying and characterizing the compound in analytical chemistry applications .

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